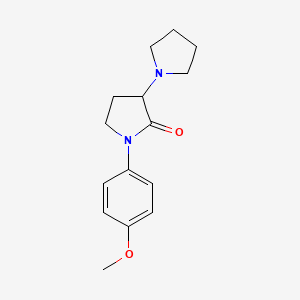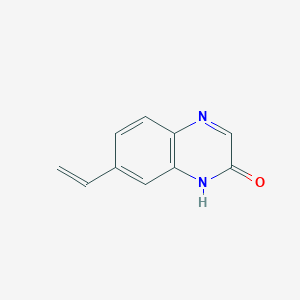
7-ethenyl-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethenyl-1H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse applications in pharmaceuticals, materials science, and catalysis. The quinoxalin-2-one core is a crucial structural motif found in various biologically active molecules, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethenyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one. This process can be achieved using various catalysts and reagents, such as transition metal catalysts or organocatalysts, under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of heterogeneous catalysis is particularly advantageous due to its recyclability and environmental friendliness. Catalysts such as metal oxides, graphene-based composites, and molecular sieve-based porous materials are commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Ethenyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation and alkylation reactions.
Reduction: Reduction reactions using reagents like sodium borohydride.
Substitution: Substitution reactions involving alkylation and arylation.
Common Reagents and Conditions:
Oxidation: Di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT).
Reduction: Sodium borohydride (NaBH4) for selective reduction.
Substitution: Various hydrocarbons and alkyl boronic acids for alkylation and arylation.
Major Products: The major products formed from these reactions include azolated quinoxalin-2-ones, alkylated derivatives, and reduced quinoxalin-2-ones .
Scientific Research Applications
7-Ethenyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-ethenyl-1H-quinoxalin-2-one involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes hydrogen atom transfer (HAT) mediated by alkoxyl radicals, leading to the formation of azolated products . The specific molecular targets and pathways depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Quinoxalin-2-one: The parent compound, widely studied for its diverse chemical properties.
3-Alkylquinoxalin-2-ones: Derivatives with alkyl groups at the C3 position, known for their biological activities.
Quinoxaline-2,3-diones: Compounds with additional functional groups at the C2 and C3 positions, used in various synthetic applications.
Uniqueness: 7-Ethenyl-1H-quinoxalin-2-one is unique due to its ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules and materials.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-ethenyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H8N2O/c1-2-7-3-4-8-9(5-7)12-10(13)6-11-8/h2-6H,1H2,(H,12,13) |
InChI Key |
NYQWSQWONJDLFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
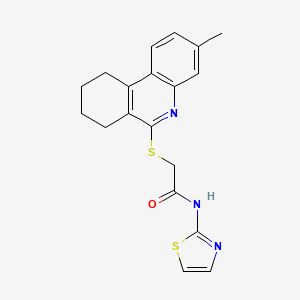
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
![3-Pyridinecarbonitrile, 5-[(3,4-dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13807636.png)
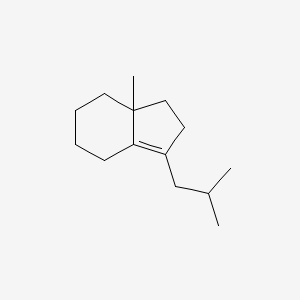
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)
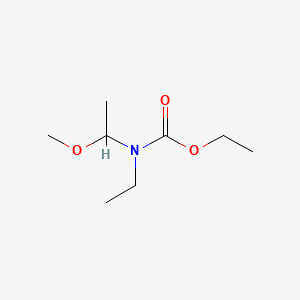
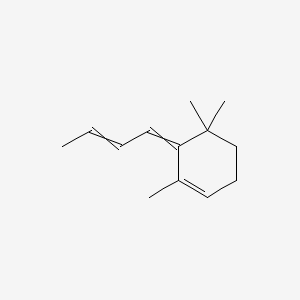
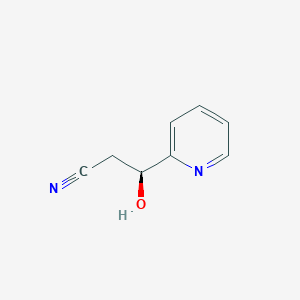
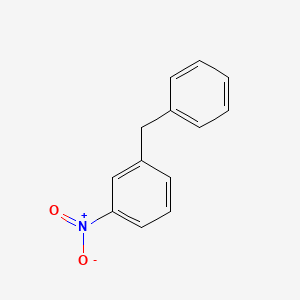
![1-[(6aR,8R,9S,9aS)-2,2,4,4-tetratert-butyl-9-hydroxy-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-aminopyrimidin-2-one](/img/structure/B13807665.png)
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
